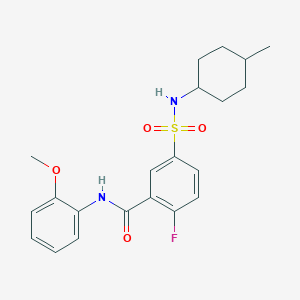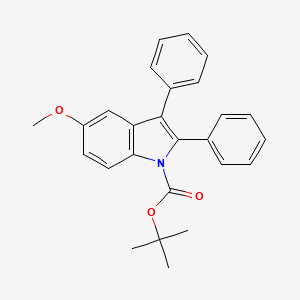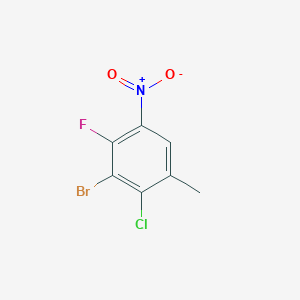
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H3BrClFNO2. It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:
Bromination: Bromine can be introduced using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Chlorine can be added using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).
Fluorination: Fluorine can be introduced using a fluorinating agent like fluorine gas (F2) or a more controlled reagent like Selectfluor.
Nitration: The nitro group can be added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, temperature, and pressure conditions are critical to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.
Major Products
Substitution: Formation of new substituted aromatic compounds.
Reduction: Formation of 3-Bromo-2-chloro-4-fluoro-5-aminotoluene.
Oxidation: Formation of 3-Bromo-2-chloro-4-fluoro-5-nitrobenzoic acid.
科学的研究の応用
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique substituents.
Medicine: Potential use in drug development for its ability to interact with biological targets.
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene involves its interaction with molecular targets through its substituents. The nitro group can participate in electron-withdrawing interactions, while the halogens can engage in halogen bonding. These interactions can affect the compound’s reactivity and binding to biological targets, influencing pathways such as enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chloro-5-nitrotoluene
- 2-Chloro-4-fluoro-5-nitrotoluene
- 3-Bromo-5-fluoro-2-nitrotoluene
Uniqueness
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C7H4BrClFNO2 |
|---|---|
分子量 |
268.47 g/mol |
IUPAC名 |
3-bromo-2-chloro-4-fluoro-1-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c1-3-2-4(11(12)13)7(10)5(8)6(3)9/h2H,1H3 |
InChIキー |
ZLFIDYZRFMJPJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)Br)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


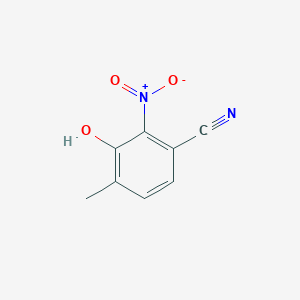

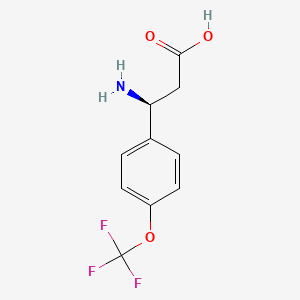
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
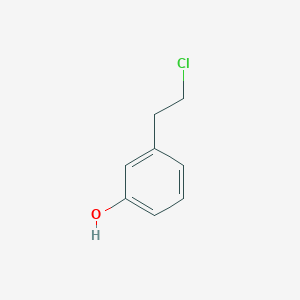
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
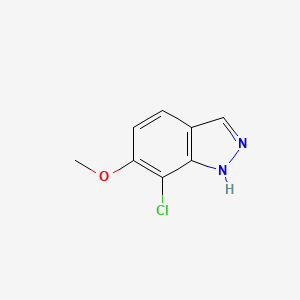

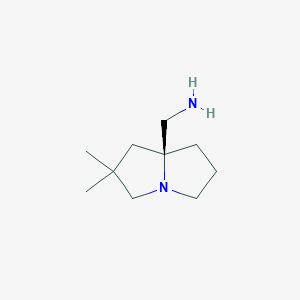

![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
